molecular formula C8H8N2 B14359135 Ethenyl(prop-1-en-1-yl)propanedinitrile CAS No. 92014-36-3

Ethenyl(prop-1-en-1-yl)propanedinitrile

Cat. No.: B14359135
CAS No.: 92014-36-3
M. Wt: 132.16 g/mol
InChI Key: DICGTAPWHWDHMO-UHFFFAOYSA-N
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Description

Ethenyl(prop-1-en-1-yl)propanedinitrile is a chemical compound with the molecular formula C6H6N2 It is characterized by the presence of both ethenyl and prop-1-en-1-yl groups attached to a propanedinitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenyl(prop-1-en-1-yl)propanedinitrile typically involves the reaction of appropriate nitrile precursors under controlled conditions. One common method includes the reaction of ethenyl and prop-1-en-1-yl halides with malononitrile in the presence of a base. The reaction conditions often require an inert atmosphere and moderate temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing catalysts and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Ethenyl(prop-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The ethenyl and prop-1-en-1-yl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include amines, oxides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethenyl(prop-1-en-1-yl)propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethenyl(prop-1-en-1-yl)propanedinitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The ethenyl and prop-1-en-1-yl groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile, (ethoxymethylene)-: This compound has a similar nitrile core but different substituents.

    (E)-Prop-1-en-1-yl propanedithioate: Another compound with a propanedinitrile core but different functional groups.

Uniqueness

Ethenyl(prop-1-en-1-yl)propanedinitrile is unique due to the presence of both ethenyl and prop-1-en-1-yl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

92014-36-3

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

2-ethenyl-2-prop-1-enylpropanedinitrile

InChI

InChI=1S/C8H8N2/c1-3-5-8(4-2,6-9)7-10/h3-5H,2H2,1H3

InChI Key

DICGTAPWHWDHMO-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C=C)(C#N)C#N

Origin of Product

United States

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